molecular formula C12H8N2O B14002936 Benzo[f][1,7]naphthyridine, 4-oxide CAS No. 61564-13-4

Benzo[f][1,7]naphthyridine, 4-oxide

Katalognummer: B14002936
CAS-Nummer: 61564-13-4
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: VYTXRXYYLOKFDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[f][1,7]naphthyridine, 4-oxide is a heterocyclic compound that belongs to the family of naphthyridines These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzo[f][1,7]naphthyridine, 4-oxide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzo[c][1,7]naphthyridine with excess amines . Another method includes the use of a cascade process involving Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization . This process involves the reaction of tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one under mild conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of benzo[f][1,7]naphthyridine, 4-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinase CK2, which is relevant for cancer therapy . Additionally, it can interact with DNA and other cellular components, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Benzo[f][1,7]naphthyridine, 4-oxide can be compared with other similar compounds, such as benzo[c][1,5]naphthyridine and benzo[h][1,6]naphthyridine . These compounds share similar structural features but differ in their chemical reactivity and biological properties. For example, benzo[h][1,6]naphthyridine derivatives exhibit anti-Alzheimer, anticancer, and antimalarial activities , while benzo[c][1,5]naphthyridine derivatives are known for their use in the synthesis of cyano derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research on this compound and its derivatives will likely lead to new discoveries and applications.

Eigenschaften

CAS-Nummer

61564-13-4

Molekularformel

C12H8N2O

Molekulargewicht

196.20 g/mol

IUPAC-Name

4-oxidobenzo[f][1,7]naphthyridin-4-ium

InChI

InChI=1S/C12H8N2O/c15-14-7-3-5-10-9-4-1-2-6-11(9)13-8-12(10)14/h1-8H

InChI-Schlüssel

VYTXRXYYLOKFDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=N2)[N+](=CC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.